4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine
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Overview
Description
4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine is a chemical compound with the molecular formula C13H16N2S2 It is characterized by the presence of a benzothiazole ring attached to a cyclohexane ring via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine typically involves the reaction of 2-mercaptobenzothiazole with cyclohexanone in the presence of a suitable base. The reaction proceeds through the formation of an intermediate thioether, which is subsequently reduced to yield the desired amine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine has been explored for various scientific research applications, including:
Medicinal Chemistry: It has potential as an anticonvulsant agent due to its ability to interact with molecular targets involved in epilepsy.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of benzothiazole derivatives with biological systems.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate the activity of GABA (A) receptors and other ion channels involved in neuronal excitability . This modulation helps in stabilizing neuronal activity and preventing seizures.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid
- 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
Uniqueness
4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine stands out due to its unique combination of a benzothiazole ring and a cyclohexane ring. This structural feature imparts distinct physicochemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and materials science.
Properties
Molecular Formula |
C13H16N2S2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H16N2S2/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-4,9-10H,5-8,14H2 |
InChI Key |
WRNOFJPQIITWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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